molecular formula C10H11Br B13698471 1-(1-Bromovinyl)-2,3-dimethylbenzene

1-(1-Bromovinyl)-2,3-dimethylbenzene

Cat. No.: B13698471
M. Wt: 211.10 g/mol
InChI Key: QMORLRGZOHAUQN-UHFFFAOYSA-N
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Description

1-(1-Bromovinyl)-2,3-dimethylbenzene is an organic compound characterized by the presence of a bromovinyl group attached to a dimethyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base . Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromovinyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Complexes: Used in substitution reactions.

    Alkyllithium: Used in lithium-halogen exchange reactions.

    Cycloaddition Reagents: Used in cycloaddition reactions.

Major Products Formed:

    Substituted Benzene Derivatives: Formed through substitution reactions.

    Cycloaddition Products: Formed through cycloaddition reactions.

Scientific Research Applications

1-(1-Bromovinyl)-2,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-2,3-dimethylbenzene involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo substitution and addition reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Uniqueness: 1-(1-Bromovinyl)-2,3-dimethylbenzene is unique due to the presence of both the bromovinyl group and the dimethyl-substituted benzene ring, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

1-(1-bromoethenyl)-2,3-dimethylbenzene

InChI

InChI=1S/C10H11Br/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,3H2,1-2H3

InChI Key

QMORLRGZOHAUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=C)Br)C

Origin of Product

United States

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